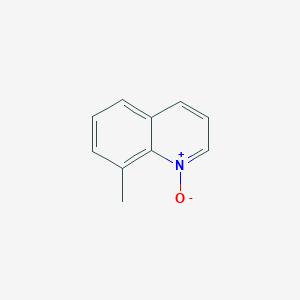

8-Methylquinoline N-oxide

Description

Contextual Significance of Quinoline (B57606) N-oxide Scaffolds in Synthetic Chemistry

Quinoline N-oxides are a class of heterocyclic compounds that have garnered significant attention in organic chemistry. rsc.orgresearchgate.netresearcher.life Their unique structural and electronic properties make them versatile building blocks for the synthesis of a wide array of more complex molecules. rsc.orgnih.gov The presence of the N-oxide functional group, an oxygen atom bonded to the nitrogen of the quinoline ring, alters the reactivity of the molecule, making it a valuable precursor in various chemical transformations. lookchem.comthieme-connect.deresearchgate.net

The quinoline scaffold itself is a prominent structural motif found in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. rsc.orgacs.orgbeilstein-journals.org The functionalization of the quinoline ring is a key strategy for the development of new therapeutic agents and other functional materials. rsc.orgacs.org Quinoline N-oxides serve as activated intermediates, facilitating reactions that are otherwise difficult to achieve with the parent quinoline. researchgate.netchemrxiv.org They can participate in a range of transformations such as oxidations, deoxygenations, nucleophilic additions, cycloadditions, and aminations. rsc.org

The N-oxide group acts as an internal oxidant and a directing group, enabling regioselective functionalization at various positions of the quinoline ring, particularly at the C2 and C8 positions. researchgate.netacs.orgrsc.org This controlled reactivity is a powerful tool for synthetic chemists, allowing for the precise construction of complex molecular architectures. researchgate.netnih.gov The ability to introduce diverse functional groups onto the quinoline core through the N-oxide intermediate has made this class of compounds indispensable in the fields of medicinal chemistry and materials science. nih.govacs.org

Distinctive Research Focus on 8-Methylquinoline (B175542) N-oxide as a Unique Quinoline Derivative

Among the various quinoline derivatives, 8-Methylquinoline N-oxide has emerged as a compound of particular research interest due to its unique reactivity and utility in a variety of chemical reactions. thieme-connect.dersc.orgnih.gov The presence of the methyl group at the 8-position, in proximity to the N-oxide function, introduces specific steric and electronic effects that differentiate it from other substituted quinoline N-oxides. nih.govscispace.com

One of the key areas where this compound has proven to be exceptionally useful is in transition metal-catalyzed reactions. rsc.orgnih.govrsc.org It has been widely employed as a preferred oxidant in gold-catalyzed reactions, facilitating transformations such as the oxidation of alkynes. thieme-connect.denih.govmdpi.com The steric hindrance provided by the 8-methyl group prevents the resulting 8-methylquinoline byproduct from strongly coordinating to and deactivating the metal catalyst, a common issue with less hindered pyridine (B92270) or quinoline N-oxides. nih.gov This feature allows for higher catalytic efficiency and turnover numbers.

Furthermore, the 8-methyl group itself can be a site for C(sp³)–H bond activation and functionalization, a challenging yet highly sought-after transformation in organic synthesis. researchgate.netrsc.orgnih.govrsc.org Researchers have developed methods for the rhodium-catalyzed C(sp³)–H activation of 8-methylquinolines, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org This opens up avenues for creating complex, three-dimensional molecules tethered to the quinoline scaffold. nih.gov The dual reactivity of this compound, acting as both an oxidant and a substrate for C-H functionalization, underscores its unique position in synthetic chemistry. rsc.orgrsc.org

Studies have also explored the photochemical reactivity of this compound. Upon irradiation, it can rearrange to form the corresponding carbostyril (8-methyl-2-quinolone), demonstrating a pathway for the synthesis of this class of compounds. scispace.com The specific reactivity and versatility of this compound have made it a valuable tool for organic chemists, enabling the development of novel synthetic methodologies and the construction of complex molecular architectures. lookchem.comthieme-connect.denih.gov

Evolution of Synthetic and Mechanistic Research on Quinoline N-oxides

The study of quinoline N-oxides has a rich history, evolving from early investigations into their basic properties and reactivity to their current status as sophisticated tools in modern organic synthesis. rsc.orgresearchgate.netnih.gov Initial research focused on the preparation of these compounds, typically through the oxidation of the parent quinoline with reagents like hydrogen peroxide in acetic acid. scispace.comgoogle.com Early studies also explored their fundamental reactions, such as deoxygenation and nucleophilic substitution. rsc.org

A significant advancement in the field was the discovery of the photoreactivity of quinoline N-oxides. scispace.comscispace.com It was found that upon exposure to ultraviolet light, these compounds could undergo rearrangement to form carbostyrils or ring-expansion to generate benz[d] nih.govlookchem.comoxazepines. scispace.comscispace.comjst.go.jp These photochemical transformations provided novel synthetic routes to these important heterocyclic systems and sparked further interest in the mechanistic pathways governing these reactions.

The advent of transition metal catalysis brought about a paradigm shift in the utilization of quinoline N-oxides in synthesis. rsc.orgnih.govrsc.org The N-oxide moiety was recognized as an effective directing group for C-H bond activation, enabling highly regioselective functionalization of the quinoline ring. acs.orgrsc.org This has led to the development of a vast array of catalytic methods for C-C and C-heteroatom bond formation at the C2 and C8 positions. acs.orgbeilstein-journals.orgrsc.orgrsc.org Ruthenium, rhodium, palladium, and cobalt complexes have all been successfully employed in these transformations. acs.orgrsc.orgnih.gov

More recently, research has focused on expanding the scope of these reactions, including the use of this compound as a superior oxidant in gold-catalyzed processes. thieme-connect.denih.govresearchgate.net The mechanistic intricacies of these reactions are also a subject of ongoing investigation, with studies aimed at understanding the role of the metal catalyst, the N-oxide, and the substrate in determining the outcome of the reaction. rsc.orgnih.govrsc.org The continued evolution of research in this area promises to deliver even more powerful and selective synthetic methods based on the versatile chemistry of quinoline N-oxides. rsc.orgresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| CAS Number | 4053-38-7 |

| Melting Point | 240-260 °C |

| Boiling Point | 315.0±35.0 °C (Predicted) |

| Density | 1.10±0.1 g/cm³ (Predicted) |

| pKa | 1.08±0.30 (Predicted) |

This data is based on predicted values and may vary. lookchem.com

Nuclear Magnetic Resonance (NMR) Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constants (J) in Hz |

| ¹H | 8.32 | dd, J = 6.0, 0.6 Hz, 1H |

| 7.56 | td, J = 7.8, 4.5 Hz, 2H | |

| 7.38–7.30 | m, 2H | |

| 7.10 | dd, J = 8.4, 6.1 Hz, 1H | |

| 3.12 | s, 3H | |

| ¹³C | 141.2 | |

| 137.1 | ||

| 133.4 | ||

| 133.2 | ||

| 132.3 | ||

| 127.9 | ||

| 126.7 | ||

| 126.2 | ||

| 120.5 | ||

| 24.7 |

Solvent: CDCl₃, Frequency: 400 MHz for ¹H, 100 MHz for ¹³C rsc.org

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-4-2-5-9-6-3-7-11(12)10(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOGDSHYODXWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=[N+]2[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-38-7 | |

| Record name | Quinoline, 8-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 8 Methylquinoline N Oxide and Its Derivatives

Direct N-Oxidation Approaches

The most straightforward method for preparing 8-Methylquinoline (B175542) N-oxide is through the direct oxidation of the nitrogen atom in the 8-methylquinoline precursor. This can be achieved using several oxidizing agents and conditions, broadly categorized into peracid-mediated and catalytic systems.

Peracid-Mediated Oxidations for Quinoline (B57606) N-Oide Formation

Peroxy acids (peracids) are highly effective reagents for the N-oxidation of heteroaromatic compounds. The reaction involves the transfer of an oxygen atom from the peracid to the nitrogen atom of the quinoline ring.

A common and powerful peracid used for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). For instance, the N-oxidation of substituted quinolines, such as 4,7-dichloroquinoline, has been successfully carried out using m-CPBA in a solvent like chloroform (B151607) at room temperature over several hours. preprints.org

Alternatively, peracetic acid can be generated in situ from the reaction of hydrogen peroxide with glacial acetic acid. This method provides a direct and high-yielding route to 8-Methylquinoline N-oxide. In a typical procedure, 8-methylquinoline is dissolved in glacial acetic acid, and aqueous hydrogen peroxide is added. The mixture is then heated to facilitate the oxidation. google.com This catalyst-free approach is highly efficient, capable of producing the desired N-oxide in near-quantitative yields. google.comresearchgate.net A patented method reports achieving a yield of 99.3% with 99.1% purity by dissolving 8-methylquinoline in glacial acetic acid, adding 12% hydrogen peroxide, and heating the mixture to 100°C for 2 hours. google.com

Table 1: Peracid-Mediated Synthesis of Quinoline N-oxides

| Precursor | Oxidizing System | Solvent | Conditions | Yield | Citation |

| 8-Methylquinoline | H₂O₂ (12%) | Glacial Acetic Acid | 100°C, 2 h | 99.3% | google.com |

| 4,7-Dichloroquinoline | m-CPBA | Chloroform | Room Temp, 5 h | - | preprints.org |

Catalytic Oxidation Systems for Enhanced Efficiency

To improve sustainability and efficiency, catalytic oxidation systems have been developed. These methods often employ a metal catalyst and a greener oxidant, such as molecular oxygen (O₂).

One notable system involves the use of Palladium(II) complexes derived from 2,6-pyridinedicarboxylic acids to catalyze the homogeneous, regioselective aerobic oxidation of 8-methylquinolines. rsc.org When conducted in an acetic acid-acetic anhydride (B1165640) solution, this catalytic system primarily yields the corresponding 8-quinolylmethyl acetates, demonstrating a tandem oxidation of both the nitrogen and the C-H bond of the 8-methyl group. rsc.org The reaction is efficient, with a catalyst loading of just 5 mol%. rsc.org While the main product is the acetate (B1210297) derivative, this process inherently involves the formation of the N-oxide as a key intermediate that directs the subsequent C-H activation.

Table 2: Catalytic Aerobic Oxidation of 8-Methylquinoline

| Catalyst System | Oxidant | Solvent | Main Product | Yield | Citation |

| Pd(OAc)₂ / H₂hpda* | O₂ (air) | Acetic Acid / Acetic Anhydride | 8-Quinolylmethyl acetate | 79% | rsc.org |

*H₂hpda = 4-hydroxopyridine-2,6-dicarboxylic acid

Expedited Synthetic Protocols

Conventional heating methods for chemical synthesis can be time-consuming. Modern techniques, particularly microwave-assisted synthesis, offer a significant acceleration of these processes.

Microwave-Assisted Synthetic Approaches to Quinoline N-oxides

Microwave irradiation has emerged as a powerful tool in organic synthesis, celebrated for its ability to dramatically reduce reaction times while often improving product yields. researchgate.netlew.ro This "green" technique has been successfully applied to the synthesis of quinoline N-oxides. benthamdirect.com

In a direct comparison, the synthesis of various quinoline N-oxide derivatives via conventional heating at 65°C required 9 to 11 hours to achieve yields ranging from 38% to 67%. lew.ro In stark contrast, when the same reactions were conducted under microwave irradiation (at 100 W), the synthesis was complete in just 30 to 40 minutes, with significantly improved yields of 57% to 84%. researchgate.netlew.ro This demonstrates the profound impact of microwave assistance in expediting the N-oxidation process.

Table 3: Comparison of Conventional vs. Microwave-Assisted N-Oxide Synthesis

| Method | Temperature/Power | Reaction Time | Yield | Citation |

| Conventional Heating | 65°C | 9 - 11 hours | 38 - 67% | lew.ro |

| Microwave Irradiation | 100 W | 30 - 40 minutes | 57 - 84% | researchgate.netlew.ro |

Strategies for Derivative Synthesis via N-Oxide Intermediate

The true synthetic value of this compound lies in its role as an intermediate. The N-oxide group activates the quinoline ring, facilitating nucleophilic substitution, particularly at the C2 position, and can also direct reactions at the C8-methyl group. preprints.orgacs.org

A variety of derivatives can be accessed from the N-oxide intermediate. For example, 2-arylquinolines can be synthesized by reacting quinoline N-oxides with arylzinc reagents in the presence of trifluoroacetic anhydride (TFAA). researchgate.net Another metal-free approach allows for the highly efficient C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles to produce 2-triazolylquinoline derivatives in excellent yields under mild, room-temperature conditions. beilstein-journals.org This method has been proven effective on a gram scale, highlighting its practical utility. beilstein-journals.org

Furthermore, the N-oxide can be used as an internal oxidant and directing group in more complex transformations. A Palladium(II)-catalyzed reaction of 8-methylquinoline N-oxides with maleimide (B117702) results in a dual C-H activation and annulation. acs.org In this sophisticated process, the N-oxide first directs the activation of the C(sp³)–H bond of the methyl group, followed by a relayed activation of the C7(sp²)–H bond of the quinoline ring, leading to the formation of complex tetracyclic scaffolds. acs.org

Table 4: Selected Derivative Syntheses from Quinoline N-Oxide Intermediates

| Reagents | Position of Functionalization | Product Type | Citation |

| Arylzinc Reagents, TFAA | C2 | 2-Arylquinolines | researchgate.net |

| N-Sulfonyl-1,2,3-triazoles | C2 | 2-Triazolylquinolines | beilstein-journals.org |

| Maleimide, Pd(II) catalyst | C8-methyl and C7 | Tetracyclic Annulated Products | acs.org |

| Sodium tert-butyldimethyl silyloxymethylsulfinate | C2 | C2-Substituted Sulfones | acs.org |

Advanced Reactivity and Mechanistic Investigations of 8 Methylquinoline N Oxide

Transition Metal-Catalyzed C-H Activation Reactions

Transition metal catalysis has revolutionized the field of C-H activation, offering an atom-economical and efficient approach to the construction of intricate molecular frameworks. In the context of 8-methylquinoline (B175542) N-oxide and related quinoline (B57606) N-oxides, the N-oxide group acts as an effective directing group, facilitating the selective activation of C-H bonds at the C8-position. This section will explore the utility of rhodium and palladium catalysts in mediating these transformations.

Rhodium-Catalyzed C-H Functionalizations

Rhodium catalysis has proven to be a robust tool for the C-H functionalization of quinoline derivatives. The use of rhodium(III) catalysts, in particular, has enabled a wide array of transformations, including alkylation, heteroarylation, and cascade cyclizations, often with high regioselectivity and functional group tolerance.

The C(sp3)-H bonds of the 8-methyl group in 8-methylquinolines are typically unreactive. However, rhodium(III) catalysis has enabled their direct functionalization. A notable example is the cross-coupling reaction of 8-methylquinolines with maleimides, which represents the first catalytic functionalization of sp3 C-H bonds with maleimides. acs.org This method provides a direct route to succinimide-functionalized 8-methylquinolines. acs.org The reaction is catalyzed by a rhodium(III) complex and proceeds via a direct C-H cleavage approach. acs.org

The scope of this transformation has been expanded to include other coupling partners. For instance, the Rh(III)-catalyzed C(sp3)-H alkylation of 8-methylquinolines with oxabenzonorbornadiene scaffolds has been developed, offering a pathway to complex polycyclic structures while retaining the oxabenzonorbornadiene core. acs.org Mechanistic studies suggest the formation of a five-membered rhodacycle as a key intermediate in this process. acs.org

Furthermore, rhodium-catalyzed oxidative heteroarylation allows for the coupling of the unactivated C(sp3)-H bonds of 8-methylquinoline derivatives with heteroarene C(sp2)-H bonds. nih.gov This provides a step-economical route to β-heteroarylated derivatives with high selectivity. nih.gov A unified approach integrating Cp*Rh(III)-catalyzed C(sp3)-H bond activation of 8-methylquinolines followed by nucleophilic cyclization with o-ethynylaniline derivatives has also been described, yielding 8-(indol-3-yl)methyl-quinolines. bohrium.comnih.gov

| Catalyst System | Coupling Partner | Product Type | Key Features |

|---|---|---|---|

| [CpRhCl2]2/AgSbF6 | Maleimides | Succinimide-functionalized 8-methylquinolines | First catalytic functionalization of sp3 C-H bonds with maleimides. acs.org |

| Rh(III) catalyst | Oxabenzonorbornadienes | Polycyclic 8-methylquinoline derivatives | Retention of the oxabenzonorbornadiene skeleton. acs.org |

| Rhodium catalyst | Heteroarenes | β-Heteroarylated 8-methylquinolines | Step-economical, high selectivity. nih.gov |

| CpRh(III) catalyst | o-Ethynylanilines | 8-(Indol-3-yl)methyl-quinolines | Integrates C-H activation and nucleophilic cyclization. bohrium.comnih.gov |

The N-oxide functionality in quinoline N-oxides directs rhodium catalysts to the C8-position with high selectivity. This has been exploited in the development of C8-alkylation and olefination reactions. A Rh(III)-catalyzed coupling of quinoline N-oxides with maleimides and acrylates has been reported, leading to the synthesis of C8-alkylated quinolines with complete C8-selectivity and good to excellent yields. acs.orgnih.govacs.org This reaction proceeds effectively even with unprotected maleimide (B117702) and is scalable. acs.orgnih.gov Mechanistic investigations point to a pathway involving a five-membered rhodacycle intermediate followed by a proto-demetalation step. acs.orgnih.govacs.org

In addition to alkylation, the C8-olefination of quinoline N-oxides has been achieved using a Rh/O2 catalytic system with both activated and unactivated olefins. conferenceproceedings.internationalchemrxiv.org This method provides a direct route to C8-vinylquinolines. A related Cp*Co(III)-catalyzed C8-olefination of quinoline N-oxides with terminal alkynes has also been developed, where the selectivity between olefination and a competing oxyarylation pathway is controlled by steric and electronic factors of the substrates. nih.govchemrxiv.org For quinoline N-oxides lacking a substituent at the C2 position, olefination is the exclusive outcome. nih.govchemrxiv.org

| Catalyst System | Coupling Partner | Reaction Type | Selectivity | Key Findings |

|---|---|---|---|---|

| [RhCpCl2]2/AgSbF6/AgOAc | Maleimides, Acrylates | C8-Alkylation | Complete C8-selectivity | Proceeds via a five-membered rhodacycle; scalable. acs.orgnih.govacs.org |

| Rh/O2 | Activated/Unactivated Olefins | C8-Olefination | High C8-selectivity | Direct synthesis of C8-vinylquinolines. conferenceproceedings.internationalchemrxiv.org |

| CpCo(III) | Terminal Alkynes | C8-Olefination/Oxyarylation | Sterically and electronically controlled | Unsubstituted quinoline N-oxides yield only olefination products. nih.govchemrxiv.org |

The reactivity of quinoline N-oxides under rhodium catalysis can be harnessed in elegant cascade sequences that combine C-H activation with subsequent cyclization events to rapidly build molecular complexity. A notable example is the Rh(III)-catalyzed reaction of quinoline N-oxide with methoxybiaryl ynones, which proceeds through a cascade of C(sp2)-H bond activation, regioselective alkyne insertion, oxygen-atom-transfer (OAT), and intramolecular nucleophilic cyclization. bohrium.comnih.govnih.govresearchgate.netrsc.org This sequence leads to the formation of biologically relevant oxindolyl-quinolines and involves the creation of one C-C, one C-N, and one C=O bond, along with a new quaternary center, in a single operation. bohrium.comnih.govnih.govresearchgate.netrsc.org

Another innovative cascade involves the Cp*Co(III)-catalyzed reaction of quinoline N-oxide with 1,6-enynes derived from phenols. researchgate.net This process is initiated by C-H activation at the C8-position, followed by migratory insertion of the allene (B1206475) and a β-oxy elimination, ultimately leading to dienylation. The reaction can also be directed towards a nucleophilic cascade cyclization to produce quinoline N-oxide tethered cis-hydrobenzofurans in high yields. researchgate.net Mechanistic studies support a base-assisted internal electrophilic-type substitution (BIES) pathway for the initial C-H activation step. researchgate.net

| Catalyst System | Reactants | Product Type | Mechanistic Pathway |

|---|---|---|---|

| CpRh(III) | Quinoline N-oxide, Methoxybiaryl ynones | Oxindolyl-quinolines | Cascade C(sp2)-H activation, alkyne insertion, OAT, intramolecular cyclization. bohrium.comnih.govnih.govresearchgate.netrsc.org |

| CpCo(III) | Quinoline N-oxide, 1,6-Enynes | Dienylated quinolines or cis-Hydrobenzofurans | Cascade C-H activation, allene insertion, β-oxy elimination or nucleophilic cyclization. researchgate.net |

Palladium-Catalyzed C-H Functionalizations

Palladium catalysts have also been instrumental in the development of C-H functionalization reactions of quinoline N-oxides. While many palladium-catalyzed methods favor functionalization at the C2-position, specific conditions have been developed to achieve high selectivity at the C8-position. acs.orgnih.gov

A significant breakthrough in this area is the development of a palladium-catalyzed C-H arylation of quinoline N-oxides that exhibits high selectivity for the C8-isomer. acs.orgnih.govutrgv.edunih.gov This is a departure from the more commonly observed C2-selectivity in palladium catalysis. acs.orgnih.govutrgv.edu The reaction demonstrates a broad substrate scope with respect to both the quinoline N-oxide and the iodoarene coupling partner and can be significantly accelerated using microwave irradiation. acs.orgnih.govutrgv.edunih.gov This method is also amenable to gram-scale synthesis and shows excellent tolerance for various functional groups. acs.orgnih.govutrgv.edu

Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, provide evidence for a cyclopalladation pathway being responsible for the observed C8-selectivity. utrgv.edunih.govacs.org The study of electronic, steric, and solvation effects has been crucial in understanding and optimizing this unusual site-selectivity. acs.orgnih.govutrgv.edu The choice of additives and solvents plays a critical role in directing the reaction towards the C8-position. acs.orgnih.gov

| Catalyst | Coupling Partner | Selectivity | Key Features | Mechanistic Insight |

|---|---|---|---|---|

| Palladium | Iodoarenes | High C8-selectivity | Broad substrate scope, microwave acceleration, gram-scale synthesis. acs.orgnih.govutrgv.edunih.gov | Proceeds via a cyclopalladation pathway; influenced by electronic, steric, and solvation effects. utrgv.edunih.govacs.org |

Dual C(sp³)-H and C(sp²)-H Activation Processes of 8-Methylquinoline N-oxides

A significant advancement in the functionalization of 8-methylquinoline N-oxides is the development of processes that activate both a C(sp³)-H bond of the 8-methyl group and a C(sp²)-H bond of the quinoline ring in a single operation. These dual activation strategies provide a powerful route to complex polycyclic structures.

Recent research has demonstrated a palladium(II)-catalyzed regioselective dual C(sp³)-H/C7(sp²)-H activation and annulation of 8-methylquinoline N-oxides with maleimide. nih.govacs.org In this process, the N-oxide acts as a weak directing group, initiating the first C-H activation at the methyl group (sp³). This is followed by a relayed, second activation at the C7 position of the quinoline ring (sp²). nih.govacs.org This [3+2]-annulation reaction sequence is notable for its ability to access the typically less reactive C7-H bond, leading to the formation of novel tetracyclic scaffolds. acs.orgacs.org

A plausible mechanism for this transformation begins with the active Pd(II) catalyst activating the C(sp³)-H bond of the 8-methylquinoline N-oxide. acs.org After coordination and migratory insertion of maleimide, a subsequent C7-H activation occurs, followed by reductive elimination to yield the final product and regenerate the Pd(0) species, which is then reoxidized to complete the catalytic cycle. acs.org

Table 1: Key Features of Pd-Catalyzed Dual C-H Activation of this compound

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ with N-acetyl-L-phenylalanine as ligand | acs.org |

| Reactants | This compound, Maleimide | acs.org |

| Activation Sites | C(sp³)-H of the methyl group and C7(sp²)-H of the quinoline ring | nih.govacs.org |

| Reaction Type | [3+2] Annulation | acs.orgacs.org |

| Key Role of N-oxide | Weak chelating directing group | acs.orgacs.org |

| Outcome | Formation of tetracyclic scaffolds | acs.org |

In a different approach, rhodium(III) catalysts have been employed for the C(sp³)–H bond activation of 8-methylquinolines, followed by a nucleophilic cyclization with o-ethynylaniline derivatives to access 8-(indol-3-yl)methyl-quinolines. nih.gov While this primarily focuses on the C(sp³)-H bond, related studies using quinoline N-oxide (without the 8-methyl group) have shown that the same catalytic system can achieve C8(sp²)–H bond activation. nih.gov This highlights the versatility of the catalyst and the directing ability of the N-oxide group to functionalize different positions. nih.govbohrium.com

Oxidative C8-Selective C-H Homocoupling of Quinoline N-oxides

The selective C-H homocoupling of quinoline N-oxides at the C8 position represents an efficient method for synthesizing biquinoline derivatives, which are of interest for their potential applications in materials science and as ligands in catalysis. This transformation typically involves the formation of a C-C bond between two identical quinoline N-oxide molecules. While specific studies focusing solely on the C8-homocoupling of this compound are less common, the principles are well-established for the broader class of quinoline N-oxides. The N-oxide group is crucial for directing the metal catalyst to the C8 position, facilitating the oxidative coupling process.

Other Metal-Catalyzed Transformations

Beyond the specific activations mentioned above, this compound and its parent compound, quinoline N-oxide, are valuable reactants and reagents in a variety of other metal-catalyzed transformations.

Silver catalysts are known to promote oxidative cyclization reactions. In the context of quinoline N-oxides, silver salts like AgOAc are often used as oxidants or co-catalysts in reactions catalyzed by other transition metals, such as palladium or rhodium. acs.org For instance, in the dual C-H activation of 8-methylquinoline N-oxides, AgOAc was among the oxidants examined, although K₂S₂O₈ ultimately gave superior results. acs.org In rhodium-catalyzed reactions, silver salts can play a crucial role in facilitating the catalytic cycle. rsc.org

In certain catalytic systems, this compound can function not as the substrate to be functionalized, but as a terminal oxidant. The N-oxide group possesses oxidizing capability, which can be harnessed in various transformations. In gold-catalyzed reactions, N-oxides are well-established as effective oxidants for the oxidation of alkynes and enynes. This process typically involves an oxygen atom transfer (OAT) from the N-oxide to the substrate, which is activated by the gold catalyst. The N-oxide is consequently reduced back to the corresponding quinoline. This strategy allows for the synthesis of complex oxygenated molecules from relatively simple unsaturated precursors.

Copper catalysts are particularly effective for C-H functionalization reactions that introduce heteroatoms. Copper(I) and Copper(II) complexes have been successfully used for the amidation and esterification of quinoline N-oxides. For example, the direct amidation of quinoline N-oxides at the C2 position has been achieved using copper catalysts with dioxazolones as the amidation source. rsc.org In these reactions, the N-oxide group directs the functionalization to the C2 position. While many examples focus on the C2 position, the principles can be extended to other positions depending on the specific quinoline substrate and reaction conditions. Copper-catalyzed systems are valued for their cost-effectiveness and broad functional group tolerance. mdpi.com

Table 2: Overview of Copper and Cobalt-Catalyzed C-H Functionalization of Quinoline N-oxides

| Reaction | Catalyst | Functionalization Position | Key Features | Reference |

|---|---|---|---|---|

| C-H Amidation | Cu(CH₃CN)₄PF₆ | C2 | Uses dioxazolones as amidation source. | rsc.org |

| C-H Sulfoximination | CuBr | C2 | Dual C-H/N-H dehydrogenative coupling. | mdpi.com |

| C-H Amidation | [Co(Cp*)I₂(CO)] | C8 | High regioselectivity for the C8 position. | rsc.org |

Cobalt-Catalyzed C-H Amidation of Quinoline N-oxides

Similar to copper, cobalt catalysts have emerged as powerful tools for C-H functionalization. High-valent cobalt complexes can catalyze the C-H amidation of quinoline N-oxides with high regioselectivity. Notably, cobalt catalysts have shown a strong preference for activating the C8-H bond of quinoline N-oxides. rsc.org This selectivity is attributed to the formation of a stable five-membered cobaltacycle intermediate involving the N-oxide and the C8 position. This method provides a complementary approach to other metal-catalyzed systems that might favor functionalization at different positions, such as C2. rsc.org

Role as an Oxidant in Metal-Catalyzed Systems and Reaction Pathways

This compound has emerged as a significant oxidant in a variety of metal-catalyzed reactions, particularly in gold and rhodium catalysis. Its role is often pivotal in generating highly reactive intermediates that enable challenging chemical transformations.

In gold-catalyzed reactions, this compound is frequently employed for the oxidation of alkynes. This process typically leads to the formation of α-oxo gold carbene intermediates. nih.govorganic-chemistry.orgacs.org These carbenes are highly electrophilic and can participate in a range of subsequent reactions. nih.gov For instance, they can be trapped by nucleophiles, leading to the synthesis of diverse molecular architectures. One notable application is the synthesis of α-acetoxy ketones from terminal alkynes, where the α-oxo gold carbene undergoes intermolecular O-H insertion. organic-chemistry.orgsioc-journal.cn The choice of oxidant is crucial, and studies have shown that this compound is among the most effective for this type of transformation. nih.gov

The reaction pathways involving this compound are often intricate. In the gold-catalyzed oxidation of 1,5-enynes, the reaction is believed to proceed through the initial oxidation of the alkyne to an α-carbonyl intermediate, which then undergoes intramolecular carbocyclization. researchgate.net Similarly, in the oxidative cyclization of 4-allenyl-1-ynes, this compound facilitates the formation of α-oxo gold carbenes that are then attacked by the allene moiety to form allyl cation intermediates. acs.org The reaction of cis-substituted 3-en-1-ynes with this compound, catalyzed by an N-heterocyclic carbene-gold complex, leads to cyclopentenone derivatives. The proposed mechanism involves the nucleophilic attack of the N-oxide on the gold-activated alkyne, followed by a 1,5-hydrogen shift. mdpi.com

Rhodium-catalyzed reactions also utilize this compound as an oxidant. For example, in the C-H activation and heteroarylation of 8-methylquinolines, a rhodacyclic intermediate is formed. nih.govrsc.org In some cases, the N-oxide not only acts as an oxidant but also as a directing group, facilitating regioselective C-H functionalization at the C8 position of the quinoline ring. researchgate.netnih.gov The reaction of quinoline N-oxides with alkynes, catalyzed by a Cp*Rh(III) complex, can result in the formation of α-(8-quinolyl)acetophenones, where the N-O bond serves as both a directing group and an oxygen atom donor. researchgate.net

The versatility of this compound is further demonstrated in palladium-catalyzed systems. For instance, it has been used in the aerobic C-H acetoxylation of 8-methylquinoline, where the C-H activation step is rate-limiting. acs.org In some palladium-catalyzed arylations of quinoline N-oxides, the N-oxide directs the functionalization to the C8 position. acs.org

Table 1: Metal-Catalyzed Reactions Utilizing this compound as an Oxidant

| Catalyst System | Substrate | Product Type | Mechanistic Feature |

|---|---|---|---|

| Ph₃PAuNTf₂ | Terminal Alkynes | α-Acetoxy Ketones | α-Oxo gold carbene intermediate, O-H insertion organic-chemistry.orgsioc-journal.cn |

| IPrAuCl/AgNTf₂ | cis-Substituted 3-en-1-ynes | Cyclopentenone Derivatives | Nucleophilic attack, 1,5-hydrogen shift mdpi.com |

| Ph₃AuCl/AgSbF₆ | 4-Allenyl-1-ynes | Diverse Cyclized Products | α-Oxo gold carbene, allyl cation intermediate acs.org |

| [Cp*RhCl₂]₂ | 8-Methylquinolines and o-Ethynylanilines | 8-(Indol-3-yl)methyl-quinolines | C(sp³)–H activation, nucleophilic cyclization rsc.org |

| Pd(OAc)₂ | 8-Methylquinoline | C-H Acetoxylation Products | Rate-limiting C-H activation acs.org |

| Ru(II) complexes | Quinoline N-oxide and Arylboronic Acids | 8-Arylquinolines | Distal C–H activation, in situ deoxygenation nih.gov |

Photochemical Rearrangements and Transformations of Methyl-Substituted Quinoline N-oxides

The photochemistry of quinoline N-oxides, including this compound, is characterized by a variety of rearrangements and transformations, often leading to the formation of novel heterocyclic structures. The specific products formed are highly dependent on the reaction conditions, such as the solvent and the wavelength of light used.

A common photochemical reaction of quinoline N-oxides is the rearrangement to form carbostyrils (2-quinolinones). scispace.com Upon irradiation in aqueous solution, this compound rearranges to give 8-methylcarbostyril in good yield. scispace.com This transformation is believed to proceed through an unstable oxaziridine (B8769555) intermediate, which is a common feature in the photochemistry of heterocyclic N-oxides. scispace.comwur.nl The initial step is thought to be the photoisomerization of the N-oxide to the corresponding oxaziridine, which then thermally rearranges to the amide-like carbostyril structure. scispace.com

More complex rearrangements can also occur. The irradiation of some quinoline N-oxides can lead to the formation of benzoxazepine derivatives. wur.nlnih.gov For instance, the photolysis of 2-methylquinoline (B7769805) N-oxide with a 390-nm LED in toluene (B28343) results in the formation of the corresponding benzoxazepine in high yield. nih.gov The stability and subsequent reactions of these benzoxazepine intermediates are influenced by the irradiation source; broadband mercury lamps can promote their degradation, while LEDs allow for their selective formation. nih.gov

The position of the methyl substituent on the quinoline ring significantly influences the photochemical outcome. While 3-, 4-, 5-, 6-, 7-, and 8-methylquinoline-N-oxides primarily yield the corresponding carbostyrils, 2-methylquinoline-N-oxide can rearrange to 3-methylcarbostyril in solution. scispace.com The study of various methyl-substituted quinoline N-oxides has shown that the long-wavelength UV absorption, attributed to an n-π* transition, is similar across the series, suggesting a common initial photoexcitation process. scispace.com

Table 2: Photochemical Rearrangement Products of Methyl-Substituted Quinoline N-oxides

| Starting Material | Irradiation Conditions | Major Product(s) | Reference |

|---|---|---|---|

| This compound | Aqueous solution | 8-Methylcarbostyril | scispace.com |

| 2-Methylquinoline N-oxide | Aqueous solution | 3-Methylcarbostyril | scispace.com |

| 2-Methylquinoline N-oxide | 390-nm LED, Toluene | 2-Methyl-3,1-benzoxazepine | nih.gov |

| 3-, 4-, 5-, 6-, 7-Methylquinoline N-oxides | Aqueous solution | Corresponding carbostyrils | scispace.com |

Acid-Promoted and Metal-Free Functionalizations Involving Quinoline N-oxides

Quinoline N-oxides, including this compound, can undergo a variety of functionalization reactions under acid-promoted or metal-free conditions. These reactions often exploit the enhanced reactivity of the quinoline ring system due to the presence of the N-oxide functionality.

Acid-promoted reactions can lead to rearrangements and the introduction of new functional groups. For example, the treatment of this compound with trifluoroacetic anhydride (B1165640) (TFAA) results in the formation of 8-methyl-2-quinolinone. semanticscholar.org In contrast, reaction with phosphorus oxychloride (POCl₃) furnishes 8-methyl-2-chloroquinoline. semanticscholar.org These reactions highlight how the choice of acidic reagent can direct the reaction towards different products. Furthermore, the acid-promoted rearrangement of benzoxazepine intermediates, which can be formed photochemically from quinoline N-oxides, provides a pathway to N-acylindoles. nih.gov

Metal-free functionalization of quinoline N-oxides represents an area of growing interest, offering more sustainable and cost-effective synthetic routes. A notable example is the C-H bond functionalization of quinoline N-oxides with boronic acids, which proceeds without an external oxidant or metal catalyst to yield 2-substituted quinolines. nih.govacs.org This transformation is considered the first application of the Petasis reaction for the functionalization of heterocycles. nih.govacs.org

Another significant metal-free approach is the C8–H functionalization of quinoline N-oxides with ynamides. This reaction is catalyzed by a Brønsted acid and proceeds through an intramolecular Friedel–Crafts-type reaction of a quinolyl enolonium intermediate. rsc.orgrsc.org This method allows for the direct functionalization of the C8 position of the quinoline ring. Additionally, a metal-free, deoxygenative C2-heteroarylation of quinoline N-oxides has been developed using N-sulfonyl-1,2,3-triazoles as the aminating source, providing α-triazolylquinolines with high regioselectivity. beilstein-journals.org A direct metal-free C2-H amination and alkylation of quinoline N-oxides has also been achieved using diethyl H-phosphonate and potassium carbonate. rsc.org

Computational and Theoretical Studies in 8 Methylquinoline N Oxide Chemistry

Density Functional Theory (DFT) Investigations

DFT has emerged as a powerful tool for dissecting the complex reaction mechanisms involving 8-methylquinoline (B175542) N-oxide. By calculating the energies of intermediates and transition states, researchers can map out entire catalytic cycles and understand the factors that govern reaction outcomes.

Mechanistic Elucidation of Catalytic Pathways

DFT calculations have been pivotal in clarifying the mechanisms of various transition-metal-catalyzed reactions where 8-methylquinoline N-oxide or its derivatives act as reactants or directing groups.

A notable example is the Palladium(II)-catalyzed dual C(sp³)–H/C7(sp²)–H activation and annulation of 8-methylquinoline N-oxides with maleimides. nih.gov Computational studies suggest a pathway where the N-oxide functions as a weak directing group, facilitating an initial C(sp³)–H activation of the methyl group to form a palladacycle intermediate. This is followed by a relayed, secondary activation of the C7(sp²)–H bond, leading to a [3+2] annulation product. nih.govresearchgate.net

In Rhodium(III)-catalyzed C(sp³)–H activation of 8-methylquinoline, DFT calculations have challenged traditional assumptions. nih.gov It was shown that the C–H bond activation does not proceed via a conventional intramolecular concerted metalation/deprotonation (CMD) mechanism. Instead, the calculations support an external base-assisted CMD pathway, highlighting the crucial role of additives like copper(II) acetate (B1210297) in completing the catalytic cycle. nih.gov

Furthermore, in Ag(I)-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols using this compound as an oxidant, DFT calculations have provided a detailed mechanistic picture. organic-chemistry.org The calculations suggest that the amide and alkyne groups of the substrate chelate with the Ag(I) catalyst. This coordination induces a formyl attack at the Ag(I)-π-alkyne moiety, dictating the reaction's chemoselectivity and leading to the formation of 2-substituted furan-4-carboxamides. organic-chemistry.org

Table 1: Selected DFT-Calculated Energy Barriers in Reactions Involving Quinoline (B57606) N-Oxides

| Reaction | Catalyst System | Step | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| C8-H Arylation of Quinoline N-oxide | Pd(OAc)₂ in Acetic Acid | C8-H Activation | Lower than C2-H | acs.org |

| C2-H Arylation of Quinoline N-oxide | (Ph)(PMe₃)Pd(κ²-OAc) | C2-H Activation | Lower than C8-H | acs.org |

| C(sp³)-H Activation of 8-Methylquinoline | Rh(III)/Cu(OAc)₂ | C-H Activation (External Base CMD) | Favorable | nih.gov |

| Oxidative Cyclization | Ag(I) / this compound | Formyl attack at Ag(I)-π-alkyne | Favorable | organic-chemistry.org |

Analysis of Regioselectivity and Site Control

A key question in the chemistry of quinoline N-oxides is the control of regioselectivity, particularly between the C2 and C8 positions. DFT studies have been essential in explaining these preferences.

In the palladium-catalyzed C–H arylation of quinoline N-oxides, a remarkable switch in selectivity from the typical C2 to the C8 position was achieved. acs.orgnih.govutrgv.edu DFT computational studies revealed that the solvent plays a non-innocent role. acs.orgnih.gov While reactions in neutral solvents like DMF favor C2 arylation, using acetic acid as the solvent leads to high C8 selectivity. acs.org The calculations demonstrated that acetic acid facilitates a cyclopalladation pathway that favors the C8 position. acs.orgnih.gov The N-oxide group acts as a directing element, and for 2-substituted quinoline N-oxides, such as 2-methylquinoline (B7769805) N-oxide, the reaction cleanly affords only the 8-arylated derivatives, with no α-arylation observed at the methyl group. acs.org

More complex regioselectivity has also been uncovered, such as the Pd(II)-catalyzed dual activation of the C(sp³)–H bond of the methyl group and the C7(sp²)–H bond of the quinoline ring. nih.gov This unusual reactivity, leading to annulation at the C7 and C8 positions, was rationalized through computational analysis, highlighting the role of the N-oxide as a "stepping stone" directing group. nih.govacs.org

Electronic and Steric Influence on Reactivity

The 8-methyl group exerts profound electronic and steric effects that modulate the reactivity of the quinoline N-oxide scaffold. DFT calculations, often in concert with experimental observations like Hammett plots, have quantified these influences.

Electronic Effects: In the Pd-catalyzed C8-arylation, reactions are accelerated by electron-donating substituents on the quinoline ring. acs.org This suggests an electrophilic C–H activation mechanism where the transition state has considerable cationic character. acs.org

Steric Effects: The steric bulk of the 8-methyl group can significantly influence reaction outcomes. In a copper-catalyzed enantioselective allenylation, this compound reacted with a much lower enantioselectivity compared to the unsubstituted quinoline N-oxide. researchgate.net DFT calculations attributed this to a slower reaction rate caused by increased steric hindrance around the N–O bond, which in turn allows for an epimerization pathway to become more competitive. researchgate.net Similarly, in gold-catalyzed reactions, the steric profile of the N-oxide oxidant is crucial for regioselectivity. DFT calculations have been used to study the attack of different N-oxides, like this compound, onto gold-activated alkyne complexes to elucidate how steric and electronic factors influence the reaction path. nih.gov

Kinetic Isotope Effect (KIE) Studies and Experimental Validation

KIE studies provide powerful experimental evidence to validate or refine computationally proposed mechanisms, particularly concerning the rate-determining step of a reaction. By replacing hydrogen with deuterium (B1214612) at a specific position, researchers can determine if the C-H bond is broken in the turnover-limiting step.

In the context of the palladium-catalyzed C8-arylation of quinoline N-oxide, a primary KIE value (kH/kD) of 2.0 was observed in a competition experiment. acs.org This value indicates that the C8–H bond cleavage is involved either in the turnover-determining step or in a step preceding it, which aligns with the DFT-calculated cyclopalladation mechanism. acs.org

Conversely, in a Rh(iii)-catalyzed heteroarylation involving the C(sp³)–H activation of 8-methylquinoline, parallel and competition experiments gave KIE values of 1.43 and 1.24, respectively. nih.gov These smaller KIE values suggest that the C–H bond cleavage is likely not involved in the rate-determining step of this particular transformation. nih.gov Similarly, a KIE of 1.0 was observed for a Pd-catalyzed oxidative C8–H homocoupling of quinoline N-oxides, indicating that the C-H activation step is not turnover-limiting in that case. nih.gov These studies highlight how KIE experiments provide crucial mechanistic data that complements computational models.

Table 2: Experimental Kinetic Isotope Effect (KIE) Values

| Reaction | Substrate(s) | kH/kD | Implication | Reference(s) |

|---|---|---|---|---|

| Pd-Catalyzed C8-H Arylation | Quinoline N-oxide / 2,8-d₂-Quinoline N-oxide | 2.0 | C-H cleavage is in or before the rate-determining step. | acs.org |

| Rh(III)-Catalyzed C(sp³)-H Heteroarylation | 8-Methylquinoline / 8-(Methyl-d₃)quinoline | 1.24 - 1.43 | C-H cleavage is likely not in the rate-determining step. | nih.gov |

| Pd-Catalyzed C8-H Homocoupling | Quinoline N-oxide / Deuterated Quinoline N-oxide | 1.0 | C-H cleavage is not the rate-determining step. | nih.gov |

| Rh-Catalyzed C4-H Alkenylation | Pyridine (B92270) / d₅-Pyridine | 4.0 | C-H cleavage is likely the rate-determining step. | nih.gov |

Molecular Dynamics and Simulation Approaches for Reactive Species

While static DFT calculations are excellent for mapping potential energy surfaces, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules, including solvent effects and conformational flexibility over time. For reactive species, these simulations can reveal crucial information about the stability and lifetime of intermediates.

First-principle molecular dynamics, specifically Car-Parrinello Molecular Dynamics (CPMD), has been employed to study the hydrogen bonding and proton mobility in N-oxide systems closely related to this compound. researchgate.netnih.gov For instance, a study on N-methyl-quinoline-2-carboxamide 1-oxide investigated the dynamics of the intramolecular N–H⋯O hydrogen bond. researchgate.netnih.gov The simulations, performed in both the gas phase and the solid state, showed that the bridge proton remains localized on the donor atom and that proton transfer does not occur. researchgate.netnih.gov Such studies help to correctly model the structural and dynamic properties of the N-oxide functional group, which is fundamental to its role as a directing group and oxidant. researchgate.net

CPMD simulations have also been used to investigate the intramolecular hydrogen bonds in 8-hydroxyquinoline (B1678124) N-oxide. researchgate.net These simulations can reproduce the dynamics of the hydrogen bond and calculate vibrational features that can be compared with experimental IR data. researchgate.netsemanticscholar.org By generating free energy surfaces for proton motion, these dynamical studies provide a more complete picture of the interactions governing the structure and reactivity of these molecules than static models alone. researchgate.net While MD simulations focusing specifically on the transition metal-containing reactive intermediates of this compound are less common in the literature, these foundational studies on related N-oxides provide a framework for understanding their dynamic behavior in a reaction environment. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of quinoline (B57606) N-oxide derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation and the study of reaction pathways.

Detailed ¹H and ¹³C NMR spectral data for 8-Methylquinoline (B175542) N-oxide have been reported. rsc.org The chemical shifts provide a unique fingerprint of the molecule's structure. For instance, in a deuterochloroform (CDCl₃) solvent, the proton and carbon signals are well-resolved, enabling the assignment of each position in the quinoline ring system. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 8-Methylquinoline N-oxide

| Nucleus | Chemical Shift (ppm) | Solvent |

| ¹H | 8.32 (dd, J = 6.0, 0.6 Hz, 1H), 7.56 (td, J = 7.8, 4.5 Hz, 2H), 7.38–7.30 (m, 2H), 7.10 (dd, J = 8.4, 6.1 Hz, 1H), 3.12 (s, 3H) | CDCl₃ |

| ¹³C | 141.2, 137.1, 133.4, 133.2, 132.3, 127.9, 126.7, 126.2, 120.5, 24.7 | CDCl₃ |

| Source: rsc.org |

NMR is also crucial for providing mechanistic insights into reactions involving quinoline N-oxides. For example, in palladium-catalyzed C-H arylation reactions, NMR spectroscopy is used to confirm the specific substitution pattern of the products, such as the selective formation of 8-arylquinoline N-oxides. acs.org This confirmation is vital for understanding the regioselectivity of the catalytic system. In studies of base-mediated C2-homocoupling reactions, ¹H NMR analysis is employed to determine the yields of the resulting biquinolines, shedding light on the reaction's efficiency and mechanism. rsc.orgnih.gov Furthermore, the structure of complex products formed in cascade reactions, which involve C-H activation and cyclization of 8-methylquinoline derivatives, are unambiguously characterized by spectroscopic methods including NMR. nih.govrsc.org

Mass Spectrometry (MS) for Mechanistic Intermediates and Reaction Pathway Delineation

Mass spectrometry (MS) is a powerful tool for identifying reaction intermediates and elucidating reaction pathways by providing precise mass-to-charge ratio information of ionized molecules. High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of elemental compositions, confirming the identity of newly synthesized compounds.

In the study of this compound derivatives, HRMS has been used to confirm the elemental composition of products like 2-azido-8-methylquinoline N-oxide. rsc.org The experimentally determined mass of the protonated molecule [M+H]⁺ was found to be 201.0770, which is in close agreement with the calculated value of 201.0771 for the formula C₁₀H₉N₄O. rsc.org Similarly, the structure of the homocoupling product, 8,8'-dimethyl-2,2'-biquinoline, formed from this compound, was corroborated by MS analysis. rsc.org

MS techniques, particularly Electrospray Ionization (ESI-MS), are instrumental in detecting transient mechanistic intermediates. For example, in a cobalt-catalyzed olefination of quinoline-N-oxide, a key cobaltacycle intermediate was detected using ESI-MS analysis, providing direct evidence for the proposed reaction mechanism. rsc.org The ability to identify such intermediates is critical for delineating the step-by-step process of complex chemical transformations.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for an this compound Derivative

| Compound | Formula | Ion | Calculated Mass | Found Mass |

| 2-Azido-8-methylquinoline N-oxide | C₁₀H₉N₄O | [M+H]⁺ | 201.0771 | 201.0770 |

| Source: rsc.org |

X-ray Crystallography for Solid-State Structural Determination of Quinoline N-oxide Derivatives

X-ray crystallography provides definitive, three-dimensional structural information of molecules in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. This technique is the gold standard for confirming the structure of novel quinoline N-oxide derivatives and their reaction products.

While a specific crystal structure for this compound itself is not detailed in the provided context, the structures of numerous related compounds have been determined, offering significant insights. For example, the substitution pattern of 8-arylquinoline N-oxides, formed via palladium-catalyzed reactions, has been unequivocally confirmed by single-crystal X-ray crystallography. acs.org Similarly, the structures of various biquinolines and bisisoquinolines, which are products of the homocoupling of the corresponding N-oxides, have been verified through X-ray analysis. nih.gov In rhodium-catalyzed cascade reactions, the structure of the resulting complex heterocyclic embedded quinoline was unambiguously characterized by single-crystal X-ray diffraction analysis. nih.govrsc.org

Studies on related methylquinoline N-oxides, such as 2-methylquinoline (B7769805) N-oxide and 4-methylquinoline (B147181) N-oxide, reveal common solid-state packing motifs. epa.hu These molecules often form stacks with short distances between the centroids of the aromatic rings, indicating π-π interactions. epa.hu The crystal packing is further consolidated by intermolecular interactions like O–H···O hydrogen bonds, particularly in hydrated crystal forms. epa.hu The analysis of coordination complexes, such as those involving zinc(II) halides and quinoline N-oxide, also relies on X-ray crystallography to determine the coordination geometry and investigate intermolecular forces like C—H⋯X hydrogen bonds and π-stacking. iucr.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for analyzing the vibrational and electronic properties of molecules.

IR spectroscopy is particularly useful for identifying characteristic functional groups. In quinoline N-oxides, a prominent absorption band corresponding to the N-O stretching vibration is typically observed in the range of 1220-1340 cm⁻¹. cdnsciencepub.com This band serves as a diagnostic marker for the N-oxide functionality. The IR spectra of various substituted quinoline N-oxides and their derivatives have been recorded to confirm their structures. rsc.orgnih.gov

Table 3: Selected Infrared (IR) Absorption Data for Quinoline N-oxide Derivatives

| Compound/Complex | Characteristic Bands (cm⁻¹) | Assignment |

| Quinoline N-oxides | 1220-1340 | N-O stretch |

| Dichloridobis(quinoline N-oxide-κO)zinc(II) | 1402, 1269, 1203 | Vibrational modes |

| 8,8'-Dimethyl-2,2'-biquinoline | 1565, 1445, 1356 | Vibrational modes |

| Source: rsc.orgiucr.orgcdnsciencepub.com |

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about its chromophoric system. upi.edu The electronic interaction between different components in a molecular system can be observed through shifts in the absorption maxima. For example, in a hybrid catalyst formed by combining 8-hydroxy-2-methylquinoline (a related compound) with a silicotungstic acid (STW), the UV-Vis spectrum showed a shift in the characteristic band, indicating an electronic interaction between the Keggin units of the acid and the quinoline derivative. rsc.org This type of analysis is crucial for understanding the electronic structure of new materials and catalysts derived from quinoline N-oxides.

Strategic Applications in Complex Organic Synthesis

Modular Building Block for Complex Heterocyclic Scaffolds

8-Methylquinoline (B175542) N-oxide serves as a foundational unit for the assembly of complex, multi-ring heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. nih.govrsc.org Its ability to participate in cascade reactions, where multiple bonds are formed in a single operation, makes it an atom-economical choice for building molecular complexity. rsc.org

A significant application is in the synthesis of quinoline-based bis-heterocycles. nih.govrsc.org Researchers have developed a unified approach using 8-Methylquinoline N-oxide and its parent compound, 8-methylquinoline, to access diverse and complex heterocyclic structures. nih.gov For instance, in a rhodium(III)-catalyzed reaction, the C(sp³)–H bond of the 8-methyl group is activated and subsequently couples with o-ethynylaniline derivatives. This is followed by a nucleophilic cyclization to furnish 8-(indol-3-yl)methyl-quinolines, effectively merging a quinoline (B57606) and an indole (B1671886) scaffold. nih.govrsc.org This method is notable for its generality, accommodating a variety of substituents on both the 8-methylquinoline and aniline (B41778) partners. nih.gov

Furthermore, by altering the coupling partner from an o-alkynylaniline to a methoxybiaryl ynone under similar catalytic conditions, the reaction pathway shifts dramatically. Instead of N-cyclization, a dearomative 6-endo-dig C-cyclization occurs, leading to the formation of quinoline-tethered spiro[5.5]enone scaffolds. nih.govrsc.org This highlights the modularity of this compound, where slight changes in substrates can be leveraged to create fundamentally different and complex molecular frameworks.

Leveraging the N-oxide directly, C(sp²)–H bond activation at the C8 position of quinoline N-oxide itself can be achieved. In a cascade reaction involving regioselective alkyne insertion, oxygen-atom-transfer (OAT), and intramolecular nucleophilic cyclization, biologically relevant oxindolyl-quinolines are synthesized. nih.govrsc.org This process forms one C-C, one C-N, and one C=O bond, including a quaternary center, in a single seamless operation. rsc.org

Table 1: Synthesis of Indole-Tethered Quinolines via Rh(III)-Catalyzed C(sp³)–H Indolation

| 8-Methylquinoline Derivative | Alkyne Partner | Product | Yield | Citation |

| 8-Methylquinoline | N-Tosyl-2-ethynylaniline | 8-((1-Tosyl-1H-indol-3-yl)methyl)quinoline | 74% | nih.gov |

| 6-Chloro-8-methylquinoline | N-Tosyl-2-ethynylaniline | 6-Chloro-8-((1-tosyl-1H-indol-3-yl)methyl)quinoline | 71% | nih.gov |

| 6-Bromo-8-methylquinoline | N-Tosyl-2-ethynylaniline | 6-Bromo-8-((1-tosyl-1H-indol-3-yl)methyl)quinoline | 68% | nih.gov |

| 6-Phenyl-8-methylquinoline | N-Tosyl-2-ethynylaniline | 6-Phenyl-8-((1-tosyl-1H-indol-3-yl)methyl)quinoline | 66% | nih.gov |

Late-Stage Functionalization Strategies in Synthetic Sequences

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules, such as natural products or drug candidates, at a late point in their synthesis. This allows for the rapid generation of analogues for structure-activity relationship studies without re-synthesizing the entire molecule. This compound and its derivatives are instrumental in developing and demonstrating such LSF strategies. nih.govrsc.org

The directing-group capability of the quinoline N-oxide moiety is crucial for achieving site-selective C-H functionalization on complex scaffolds. rsc.org This has been showcased by tethering various natural products, including (L)-menthol, thymol, geraniol, vitamin E, citronellol, and cholesterol, to 8-methylquinolines. nih.gov These bio-conjugates were then successfully subjected to a rhodium-catalyzed cascade reaction with alkynes, demonstrating that the methodology is robust enough to tolerate the structural complexity and functional groups present in natural products, affording the modified conjugates in good yields. nih.gov

Similarly, the C8-arylation of quinoline N-oxides with arylboronic acids represents a key LSF method. acs.org Using a rhodium(III) catalyst, various aryl groups can be installed at the C8 position with excellent regioselectivity, leaving the N-oxide group intact for potential further transformations. acs.org This reaction tolerates a wide range of functional groups on the arylboronic acid, including electron-donating and electron-withdrawing groups, making it a versatile tool for introducing molecular diversity. acs.org A ruthenium(II)-catalyzed version of this reaction has also been developed that achieves the C8-arylation and subsequent deoxygenation of the N-oxide in a single pot, directly yielding 8-arylquinolines. acs.org This dual activity of the ruthenium catalyst provides an efficient pathway to functionalized quinolines. acs.org

Table 2: Catalyst-Dependent C8-Arylation of Quinoline N-Oxide

| Catalyst | Arylating Agent | Product | Yield | Citation |

| [CpRhCl₂]₂ | Phenylboronic acid | 8-Phenylquinoline N-oxide | 82% | acs.org |

| [RuCl₂(p-cymene)]₂ | Phenylboronic acid | 8-Phenylquinoline | 60% | acs.org |

| [CpRhCl₂]₂ | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)quinoline N-oxide | 80% | acs.org |

| [RuCl₂(p-cymene)]₂ | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)quinoline | 55% | acs.org |

| [Cp*RhCl₂]₂ | 4-Fluorophenylboronic acid | 8-(4-Fluorophenyl)quinoline N-oxide | 75% | acs.org |

| [RuCl₂(p-cymene)]₂ | 4-Fluorophenylboronic acid | 8-(4-Fluorophenyl)quinoline | 52% | acs.org |

Development of Novel Synthetic Reagents and Methodologies

This compound has been a cornerstone in the development and validation of new synthetic methods, particularly in the realm of transition-metal-catalyzed C-H activation. rsc.orgresearchgate.net Its well-defined structure and predictable reactivity make it an ideal substrate for exploring the scope, limitations, and mechanisms of novel catalytic transformations. nih.govrsc.org

Numerous methodologies have been established using this scaffold. For instance, rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides and acrylates has been disclosed, demonstrating complete C8-selectivity and broad substrate tolerance. researchgate.net The reaction proceeds through a five-membered rhodacycle intermediate and showcases the utility of the N-oxide as a robust directing group for C(sp²)-H functionalization. researchgate.net This method was even successful on a gram-scale, proving its practical applicability. researchgate.net

Beyond rhodium, other transition metals have been employed. Ruthenium(II) catalysts have been uniquely used for the chemoselective monoarylation of the C(sp³)–H bond of 8-methyl quinolines with arylboronic acids, yielding 8-benzyl quinoline derivatives. acs.org This was the first report of a ruthenium-catalyzed direct arylation of these unactivated C(sp³)–H bonds. acs.org

Furthermore, this compound has been used in the development of gold-catalyzed reactions. When reacted with furan-ynes in the presence of a gold(I) catalyst, the outcome is highly dependent on the N-oxide used. acs.org While other N-oxides led to dihydropyridinone products, the use of this compound suppressed this pathway, favoring the formation of other heterocyclic products, thus demonstrating its role in tuning reaction selectivity. acs.org Metal-free methodologies have also been developed; a Brønsted acid-catalyzed Friedel–Crafts reaction between quinoline-N-oxide and ynamides has been reported to afford functionalized products in good yields, proceeding through a quinolyl enolonium ion intermediate. rsc.org The consistent use of this compound and its parent compounds across these diverse catalytic systems underscores its importance as a benchmark substrate for methodological innovation in organic chemistry. rsc.orgresearchgate.net

Emerging Trends and Future Research Directions

Sustainable and Green Chemical Approaches in Quinoline (B57606) N-oxide Synthesis and Reactions

The push towards sustainable chemistry has profoundly impacted the synthesis and application of quinoline N-oxides. Researchers are actively developing methods that minimize waste, reduce energy consumption, and utilize non-toxic, renewable resources.

A significant area of progress is the use of photocatalysis , which harnesses visible light to drive chemical reactions under mild conditions. An unconventional photocatalytic approach has been developed for the synthesis of quinolin-2(1H)-ones from easily accessible quinoline N-oxides. rsc.orgresearchgate.net This method is noted for being reagent-free, highly atom-economical, and effective with low catalyst loading, presenting a greener alternative to conventional methods. rsc.orgresearchgate.net Another green photocatalytic method is the visible-light-induced deoxygenative C2-sulfonylation of quinoline N-oxides, which uses an organic dye as the catalyst, ambient air as the sole oxidant, and an aqueous acetone (B3395972) solution as the solvent. rsc.org Furthermore, selective photolysis of quinoline N-oxides using 390-nm light can induce a ring contraction to produce N-acylindoles, a transformation that is compatible with medicinally relevant functional groups. nih.gov

Electrochemistry offers another sustainable pathway for N-oxidation. An efficient method for the N-oxidation of various quinolines has been established using electrochemically generated peroxodicarbonate (PODIC). acs.org This technique avoids the need to transport and store concentrated hydrogen peroxide and represents a significant advance in green platform oxidizer technology. acs.org

| Substrate (Quinoline) | Product (N-oxide) Yield | Citation |

| Quinoline | 92% | acs.org |

| 4-Methylquinoline (B147181) | 97% | acs.org |

| 6-Methoxyquinoline | 91% | acs.org |

| 7-Chloroquinoline | 91% | acs.org |

| 8-Nitroquinoline | 78% | acs.org |

| 8-Methylquinoline (B175542) | 85% | acs.org |

Metal-free reaction conditions are highly sought after to avoid contamination of products with residual toxic metals. A direct, eco-friendly C-3 nitration of quinoline N-oxides has been developed using tert-butyl nitrite (B80452) as both the nitro source and the oxidant, proceeding without any metal catalyst. rsc.org Similarly, a metal- and additive-free method for the deoxygenative C2-heteroarylation of quinoline N-oxides has been achieved, offering high efficiency and operational simplicity. nih.gov The synthesis of quinoline-2-thiones can be accomplished through a metal-free, deoxygenative C-H functionalization of quinoline-N-oxides with thiourea, activated by triflic anhydride (B1165640). organic-chemistry.org The use of Brønsted acidic ionic liquids to promote the amidation of quinoline N-oxides with nitriles also represents a clean, solvent-free, and 100% atom-economical process. acs.org In some cases, 8-methylquinoline N-oxide itself is used as a green oxidant in reactions, such as in a gold-catalyzed annulation where the heterogeneous catalyst can be recovered and recycled. organic-chemistry.org

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of modern technologies like continuous flow chemistry and high-throughput experimentation is set to revolutionize the synthesis and functionalization of quinoline N-oxides. These technologies offer significant advantages in terms of safety, efficiency, scalability, and speed of discovery.

N-oxidation reactions can be hazardous when performed on a large scale in traditional batch reactors due to the use of strong oxidants and the potential for thermal runaway. bme.huContinuous flow microreactors mitigate these risks by using small reactor volumes, which allows for precise temperature control and outstanding heat exchange. bme.hu The N-oxidation of quinoline has been studied in a glass microreactor, showing significantly better results and improved safety compared to batch conditions. bme.hu While many flow chemistry applications currently focus on the synthesis of the quinoline core itself, these advancements pave the way for their application to derivatives like this compound. acs.orgorganic-chemistry.orgrsc.org

| Substrate | Oxidizing Agent | Method | Conversion | Citation |

| Quinoline | H₂O₂ / Acetic Acid | Batch | 18% | bme.hu |

| Quinoline | H₂O₂ / Acetic Acid | Microreactor | 43% | bme.hu |

High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction parameters, catalysts, and substrates, accelerating the discovery of new transformations. The development of standardized data formats and open-access databases, such as the Open Reaction Database (ORD), is crucial for enabling the large-scale data sharing necessary for computer-aided synthesis planning and reaction prediction, which supports HTE and flow chemistry workflows.

Exploration of New Catalytic Systems and Directing Group Strategies for Quinoline N-oxide Functionalization

The N-oxide moiety is a powerful directing group that activates the quinoline ring for various transformations. nih.govresearchgate.net While C-2 functionalization is common due to the electronic properties of the N-oxide, a major frontier in current research is the development of catalytic systems that can achieve selective functionalization at more remote positions, particularly the C-8 position. nih.gov

There is a significant drive to explore new catalytic systems beyond the well-established palladium catalysts, with a focus on more earth-abundant and less toxic metals such as rhodium (Rh), iridium (Ir), ruthenium (Ru), and copper (Cu). researchgate.netnih.gov These new systems are unlocking novel reactivities. For instance, a Ru(II)-catalyzed method has been developed for the distal C-8 arylation of quinoline N-oxides with arylboronic acids, where the catalyst performs a dual role of directing C-H activation and subsequent deoxygenation. acs.org In contrast, using a Rh(III) catalyst under similar conditions affords the 8-arylquinoline N-oxide product without deoxygenation. acs.org Rhodium catalysts have also been employed for the C-8 alkenylation of quinoline N-oxides, using molecular oxygen as a clean, terminal oxidant. acs.org

| Functionalization | Position | Catalyst System | Key Features | Citation |

| Iodination | C-8 | [RhCp*Cl₂]₂ / AgNTf₂ | First example of Rh-catalyzed C-8 halogenation. | nih.gov |

| Arylation | C-8 | [RuCl₂(p-cymene)]₂ | Catalyst performs dual C-H activation and deoxygenation. | acs.org |

| Arylation | C-8 | [Rh(OAc)₂(H₂O)]₂ | Affords arylated N-oxide product without deoxygenation. | acs.org |

| Alkenylation | C-8 | [Rh(cod)₂BF₄] / 3,5-xylyl-BINAP | High yields with short reaction times. | nih.gov |

| Olefination | C-8 | Rhodium / O₂ | Uses molecular oxygen as a clean oxidant. | acs.org |

Researchers are also designing more sophisticated directing group strategies to achieve unprecedented transformations. A recent breakthrough is the Pd(II)-catalyzed dual C(sp³)-H/C7(sp²)-H activation and annulation of 8-methylquinoline N-oxides. researchgate.netnih.gov In this strategy, the N-oxide group first directs the activation of the C-H bond of the 8-methyl group, which then triggers a relayed, second activation at the C-7 position, leading to the formation of complex, fused heterocyclic systems. researchgate.netnih.gov Furthermore, cascade reactions are being developed, such as a Rh(III)-catalyzed process that leverages the N-oxide for C(sp²)-H activation, followed by alkyne insertion and an oxygen-atom-transfer to construct biologically relevant oxindolyl-quinolines in a single seamless operation. nih.gov These advanced strategies highlight the immense potential of using the inherent reactivity of the N-oxide group in this compound to build molecular complexity in novel and efficient ways.

Q & A

Basic: What are the optimal synthetic methods for preparing 8-methylquinoline N-oxide in academic research?

Answer:

The most cost-effective synthesis involves oxidizing 8-methylquinoline using meta-chloroperbenzoic acid (m-CPBA). Alternative oxidants like trifluoroperacetic acid (generated in situ from urea hydrogen peroxide and trifluoroacetic anhydride) were tested but showed sluggish conversion . A typical protocol includes:

- Reacting 8-methylquinoline with 1.3 equivalents of m-CPBA in dichloromethane at room temperature.

- Purifying the product via column chromatography to isolate the N-oxide in high yield.

This method avoids reliance on commercial suppliers, reducing costs by ~80% compared to purchasing pre-synthesized material .

Advanced: How can researchers resolve contradictions in mechanistic pathways involving this compound in gold-catalyzed reactions?

Answer:

Discrepancies arise when this compound acts as an oxidant in gold-catalyzed reactions. For example:

- Carbene Pathway : In some cases (e.g., thiazole synthesis), α-oxo gold carbenes are intermediates, as confirmed by DFT calculations .

- Alternative Pathways : In oxidative cyclizations, vinyloxypyridinium intermediates may bypass carbene formation entirely .

To resolve contradictions:

Perform kinetic isotope effect (KIE) studies to distinguish between rate-determining steps.

Use trapping agents (e.g., alcohols) to intercept carbene intermediates.

Compare reactivity with diazo substrates to validate competing pathways .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm N-oxide formation (e.g., downfield shifts for protons adjacent to the N-oxide group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .

- Infrared (IR) Spectroscopy : Detection of N-O stretching vibrations (~1250–1350 cm) .

Advanced: How reliable is the aromatic N-oxide structural alert for predicting mutagenicity in compounds like this compound?

Answer:

While the general aromatic N-oxide alert has been downgraded, specific subclasses (e.g., quindioxins) retain mutagenic risk. Researchers should:

Use structure–activity relationship (SAR) fingerprint analysis to map substructures against public/proprietary mutagenicity databases .

Validate predictions with Ames tests for DNA-reactive mutagenicity.

Note that this compound itself lacks robust mutagenicity data, necessitating empirical validation .

Basic: What safety considerations are critical when handling this compound?

Answer:

- Toxicity : Tumorigenic activity observed in newborn CD-1 mice (1.0 µmol dose) via intraperitoneal administration .

- Handling : Use fume hoods, gloves, and eye protection. Avoid peroxide-forming conditions (common in N-oxide storage) by stabilizing with radical inhibitors .